molecular formula C7H9NO3S B14513293 Methanesulfonamide, N-hydroxy-N-phenyl- CAS No. 62918-99-4

Methanesulfonamide, N-hydroxy-N-phenyl-

Cat. No.: B14513293
CAS No.: 62918-99-4
M. Wt: 187.22 g/mol
InChI Key: IXFLSDPJQCGOTD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-hydroxy-N-phenyl-, is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonamide, N-hydroxy-N-phenyl-, can be synthesized through a series of chemical reactions. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield a high-purity product .

Industrial Production Methods

In industrial settings, the production of Methanesulfonamide, N-hydroxy-N-phenyl-, involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-hydroxy-N-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N-hydroxy-N-phenyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other nitrogen-containing compounds.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Medicine: This compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-hydroxy-N-phenyl-, involves its interaction with specific molecular targets. It acts as an electron-withdrawing group, which can influence the reactivity of other functional groups in the molecule. This property makes it useful in various chemical reactions, including those involving nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-hydroxy-N-phenyl-, is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as both an electron-withdrawing group and a nucleophile makes it versatile in various synthetic applications .

Properties

CAS No.

62918-99-4

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

N-hydroxy-N-phenylmethanesulfonamide

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8(9)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

IXFLSDPJQCGOTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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